molecular formula C14H16ClN5O B12937596 N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917757-84-7

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12937596
CAS No.: 917757-84-7
M. Wt: 305.76 g/mol
InChI Key: GSGKNYXDELIPOI-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a piperidinyl group at the 4th position, and an acetamide group at the 2nd position of the pyrido[3,2-d]pyrimidine ring

Preparation Methods

The synthesis of N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its specific inhibitory activity against certain kinases, making it a valuable compound for further research and development.

Properties

917757-84-7

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

N-(6-chloro-4-piperidin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C14H16ClN5O/c1-9(21)16-14-17-10-5-6-11(15)18-12(10)13(19-14)20-7-3-2-4-8-20/h5-6H,2-4,7-8H2,1H3,(H,16,17,19,21)

InChI Key

GSGKNYXDELIPOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)N3CCCCC3)N=C(C=C2)Cl

Origin of Product

United States

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